Bienvenue dans la boutique en ligne BenchChem!

GSK 690

Oncology Kinase inhibition Comparative pharmacology

GSK 690693 is the canonical ATP-competitive pan-Akt inhibitor reference compound, essential for head-to-head studies against allosteric inhibitors like MK-2206. Its distinct isoform potency gradient (Akt1=2nM, Akt2=13nM, Akt3=9nM) and defined PK/PD profile (>3 µmol/L intratumoral threshold) make it the preferred standard for validating novel candidates and calibrating pathway suppression in preclinical models.

Molecular Formula C24H23N3O
Molecular Weight 369.5 g/mol
Cat. No. B607859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK 690
SynonymsGSK-690;  GSK 690;  GSK690.
Molecular FormulaC24H23N3O
Molecular Weight369.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H23N3O/c1-17-2-6-21(7-3-17)24-23(20-8-4-18(13-25)5-9-20)12-22(15-27-24)28-16-19-10-11-26-14-19/h2-9,12,15,19,26H,10-11,14,16H2,1H3/t19-/m1/s1
InChIKeyIQVDLEXWAPYWDT-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK 690693 (937174-76-0): Pan-Akt ATP-Competitive Kinase Inhibitor for Oncology Research Applications


GSK 690693 is an aminofurazan-derived, ATP-competitive, low-nanomolar pan-Akt kinase inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3) with IC50 values of 2 nM, 13 nM, and 9 nM, respectively [1]. The compound is a small molecule (C21H27N7O3, MW 425.48) developed by GlaxoSmithKline that also exhibits inhibitory activity against other members of the AGC kinase family including PKA, PrkX, PKC isoforms, as well as AMPK and certain PAK isoforms [2]. GSK 690693 has been investigated in Phase I clinical trials for hematologic malignancies and solid tumors, demonstrating dose-dependent pharmacodynamic effects on downstream Akt substrates including GSK3β, PRAS40, and Forkhead [3].

Why Pan-Akt ATP-Competitive Inhibitors Like GSK 690693 Cannot Be Casually Substituted in Pathway-Focused Experiments


Pan-Akt inhibitors exhibit fundamentally different target engagement profiles, binding mechanisms, and cellular outcomes that preclude simple interchangeability. GSK 690693 is an ATP-competitive inhibitor that binds directly to the ATP-binding pocket of all three Akt isoforms, whereas compounds like MK-2206 are allosteric inhibitors that bind to the pleckstrin homology (PH) domain and prevent membrane translocation via a distinct mechanism [1]. This mechanistic divergence translates into differential effects on downstream substrate phosphorylation and cell death induction—as demonstrated by direct comparative studies showing that MK-2206 induces significantly greater cell death than GSK 690693 in both EBC1 lung cancer cells (p ≤ 0.01) and MDA-MB-361 breast cancer cells (p ≤ 0.01) under identical treatment conditions [2]. Furthermore, GSK 690693 exhibits a broader kinase inhibition profile within the AGC family (IC50 < 100 nM for PKA, PKC isoforms, AMPK, and PAK4/5/6), whereas MK-2206 demonstrates high selectivity for Akt isoforms with no significant inhibition of 250 other kinases tested . These distinct selectivity signatures mean that observed phenotypic outcomes may derive from on-target Akt inhibition, off-target AGC family kinase modulation, or combinatorial effects—rendering cross-compound substitution scientifically invalid without extensive re-validation.

Quantitative Evidence Guide: Selecting GSK 690693 for Pan-Akt ATP-Competitive Inhibition in Tumor Xenograft and Cell-Based Studies


Direct Head-to-Head Comparison: GSK 690693 vs. MK-2206 Cell Death Induction in Lung and Breast Cancer Models

In a direct head-to-head comparison under identical experimental conditions, GSK 690693 demonstrates a distinct cell death induction profile compared to the allosteric Akt inhibitor MK-2206. MK-2206 (2 µM) induces significantly greater cell death than GSK 690693 (2 µM) in EBC1 human lung cancer cells (p ≤ 0.01) and in MDA-MB-361 human breast cancer cells over a 7-day time course (p ≤ 0.01 at days 3, 5, and 7) [1]. This differential response is accompanied by distinct phosphorylation patterns of Akt substrates (PRAS40, BAD, GSK3β) quantified by image densitometry, with MK-2206 producing more pronounced suppression of downstream targets compared to GSK 690693 [1].

Oncology Kinase inhibition Comparative pharmacology

In Vivo Antitumor Efficacy Across Solid Tumor Xenograft Models: Event-Free Survival Benchmarking

GSK 690693 demonstrates quantifiable in vivo antitumor activity in the Pediatric Preclinical Testing Program (PPTP) xenograft panel. Intraperitoneal administration of GSK 690693 significantly increased event-free survival (EFS) in 11 of 34 (32%) solid tumor xenografts tested . Notably, the compound showed efficacy in all 6 osteosarcoma models evaluated, representing the most consistent tumor type response, while demonstrating no EFS benefit in any of the 8 ALL (acute lymphoblastic leukemia) xenografts tested . In parallel studies, daily administration of GSK 690693 (10, 20, or 30 mg/kg i.p. for 21 days) produced significant antitumor activity in mice bearing established human SKOV-3 ovarian, LNCaP prostate, and BT474 and HCC-1954 breast carcinoma xenografts, achieving maximum tumor growth inhibition of 58% to 75% at 30 mg/kg/day .

Xenograft In vivo pharmacology Antitumor efficacy

Target Engagement Verification: Dose-Dependent Pharmacodynamic Inhibition of GSK3β Phosphorylation in Tumor Xenografts

GSK 690693 demonstrates quantifiable, dose-dependent target engagement in vivo as measured by inhibition of GSK3β phosphorylation—a direct downstream substrate of Akt. In immune-compromised mice implanted with human BT474 breast carcinoma xenografts, a single intraperitoneal administration of GSK 690693 inhibited GSK3β phosphorylation in a dose- and time-dependent manner [1]. Sustained GSK3β phosphorylation inhibition correlated with tumor drug concentrations exceeding 3 µmol/L, and repeat dosing showed reductions in phosphorylated Akt substrates including PRAS40 and FKHR/FKHRL1 in vivo [1]. The IC50 for GSK3β phosphorylation inhibition across tumor cell lines ranged from 43 nM to 150 nM .

Pharmacodynamics Biomarker Target engagement

Broad AGC Kinase Family Inhibition Profile: Selectivity Characterization for Pathway-Specific Experimental Design

While GSK 690693 is highly selective for Akt isoforms relative to most kinases in other families, it exhibits significant inhibitory activity against additional members of the AGC kinase family, distinguishing it from more narrowly selective Akt inhibitors [1]. Quantitative IC50 values for off-target AGC kinases include: PKA (24 nM), PrkX (5 nM), PKC isozymes (2-21 nM), AMPK (50 nM), DAPK3 (81 nM), PAK4 (10 nM), PAK5 (52 nM), and PAK6 (6 nM) . This contrasts with the allosteric inhibitor MK-2206, which shows no significant inhibition of 250 other protein kinases tested [2]. Additionally, chemical proteomic profiling using affinity probes confirmed inhibition of all Akt isoforms and identified CDC42BPB as a novel putative target for GSK 690693 in human cancer cells [3].

Kinase selectivity Off-target profiling AGC kinase family

Antiproliferative Activity Across Tumor Cell Lines: Comparative IC50 Values for Cell Viability

GSK 690693 exhibits variable antiproliferative potency across a panel of human tumor cell lines, with IC50 values spanning three orders of magnitude (6.5 nM to >10 µM) . Specific IC50 values include: T47D breast cancer (72 nM), ZR-75-1 breast cancer (79 nM), BT474 breast cancer (86 nM), HCC1954 breast cancer (119 nM), LNCaP prostate cancer (147 nM), and MDA-MB-453 breast cancer (975 nM) . This wide potency range contrasts with the compound's consistent low-nanomolar biochemical inhibition of isolated Akt enzymes (Akt1 IC50 = 2 nM, Akt2 IC50 = 13 nM, Akt3 IC50 = 9 nM), indicating that cellular factors including permeability, efflux, or pathway addiction influence antiproliferative efficacy [1].

Cell proliferation Antiproliferative Cancer cell lines

Optimal Use Cases for GSK 690693 in Preclinical Oncology and Kinase Signaling Research


Comparative Mechanistic Studies Distinguishing ATP-Competitive vs. Allosteric Akt Inhibition

GSK 690693 serves as the prototypical ATP-competitive pan-Akt inhibitor in comparative studies designed to elucidate mechanistic differences between ATP-competitive and allosteric Akt inhibition modalities. As demonstrated by Lin et al., head-to-head comparisons of GSK 690693 (ATP-competitive) versus MK-2206 (allosteric) reveal differential effects on cell death induction and downstream substrate phosphorylation patterns [1]. Researchers investigating the functional consequences of distinct Akt inhibitor binding mechanisms should select GSK 690693 as the reference ATP-competitive compound to pair with allosteric comparators, enabling dissection of binding mode-dependent pharmacology.

Osteosarcoma and Solid Tumor Xenograft Efficacy Studies

GSK 690693 demonstrates consistent in vivo efficacy in osteosarcoma xenograft models, with significant event-free survival improvement in 6 of 6 (100%) osteosarcoma models tested in the PPTP panel . The compound also produces 58-75% tumor growth inhibition in breast (BT474, HCC-1954), ovarian (SKOV-3), and prostate (LNCaP) xenografts at 30 mg/kg/day [2]. Researchers seeking a pan-Akt inhibitor with validated in vivo activity in solid tumor models—particularly osteosarcoma—should prioritize GSK 690693 over compounds lacking comprehensive xenograft validation. However, the compound is inappropriate for ALL or hematologic malignancy xenograft studies given its lack of efficacy in 8 of 8 ALL models .

Pharmacodynamic Biomarker Studies Requiring Validated Target Engagement Readouts

GSK 690693 provides well-characterized pharmacodynamic biomarkers with established dose-response relationships, including inhibition of GSK3β phosphorylation (IC50 43-150 nM in cells) and reductions in PRAS40 and Forkhead phosphorylation in vivo [2]. The compound's target engagement correlates with tumor drug concentrations >3 µmol/L, enabling researchers to design dosing regimens that achieve meaningful pathway inhibition [2]. Studies requiring robust, literature-validated pharmacodynamic endpoints for Akt pathway modulation should select GSK 690693 to leverage this established biomarker framework, reducing the need for de novo assay development.

AGC Kinase Family Profiling and Multi-Kinase Inhibition Studies

Due to its broader inhibition of AGC family kinases (PKA IC50 = 24 nM, PrkX IC50 = 5 nM, PKC IC50 = 2-21 nM, AMPK IC50 = 50 nM, PAK4/5/6 IC50 = 10/52/6 nM), GSK 690693 is optimally deployed in studies intentionally investigating multi-AGC kinase inhibition or requiring a tool compound with defined polypharmacology . Chemical proteomic profiling has further identified CDC42BPB as a novel GSK 690693 target [3]. Conversely, researchers requiring high Akt selectivity should NOT select GSK 690693 and should instead consider more selective alternatives such as MK-2206 or isoform-selective inhibitors. Proper interpretation of GSK 690693 experimental results must account for potential contributions from off-target AGC kinase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK 690

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.